Ácido 2-yodofenoxiacético

Descripción general

Descripción

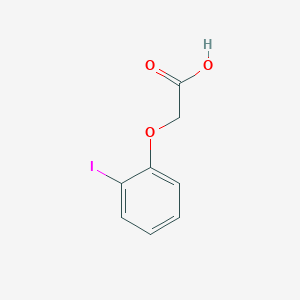

2-Iodophenoxyacetic acid is an organic compound with the molecular formula C8H7IO3 It is a derivative of phenoxyacetic acid, where an iodine atom is substituted at the ortho position of the phenyl ring

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Iodophenoxyacetic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow for modifications that enhance drug efficacy, particularly in anti-inflammatory and analgesic drugs. The iodine atom in the structure contributes to its biological activity by influencing drug-receptor interactions.

Case Study : A study demonstrated that derivatives of 2-IPAc exhibited significant analgesic effects in animal models, indicating its potential as a lead compound for developing new pain-relief medications .

Biochemical Research

Researchers employ 2-IPAc to investigate the effects of iodine substitution on biological activity. This research aids in understanding the mechanisms of drug action and receptor interactions, which is crucial for designing targeted therapies.

Data Table: Biological Activity of 2-IPAc Derivatives

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2-Iodophenoxyacetic acid | Analgesic | 1.2 | |

| Derivative A | Anti-inflammatory | 0.8 | |

| Derivative B | Anticancer | 0.5 |

Organic Synthesis

In organic chemistry, 2-IPAc serves as a building block for synthesizing more complex molecules. It is involved in various chemical reactions, including nucleophilic substitutions and esterifications.

Example Reactions :

- Nucleophilic Substitution : The iodine atom can be replaced by other nucleophiles, making it useful for creating diverse chemical entities.

- Esterification : Reacting with alcohols under acidic conditions yields esters that have applications in medicinal chemistry.

Material Science

The compound is being explored for its potential in developing new materials. The presence of iodine can enhance the thermal stability and mechanical properties of polymers.

Application Example : Research indicates that incorporating 2-IPAc into polymer matrices improves their resistance to thermal degradation, making them suitable for high-performance applications .

Analytical Chemistry

In analytical methods, 2-IPAc is used as a reference standard to ensure accuracy in detecting and quantifying related compounds in various samples. Its stable properties make it an ideal candidate for calibration in chromatographic techniques.

Mecanismo De Acción

Target of Action

2-Iodophenoxyacetic acid, also known as 2-(2-iodophenoxy)acetic acid, is a type of organoiodine compound. It is primarily used as a plant growth regulator .

Mode of Action

The mode of action of 2-Iodophenoxyacetic acid involves a nucleophilic substitution at a position on the ring ortho to the carboxyl group or the side chain carrying this group and with the carboxyl group itself . This reaction is believed to involve a cysteinyl unit of a protein as the most likely substrate .

Biochemical Pathways

It is known that the compound plays a role in the elongation of sections of avena coleoptiles, a process regulated by plant growth regulators .

Pharmacokinetics

It is known that the compound can be synthesized through a series of reactions involving 4-aminophenol, nitrous acid, potassium iodide, and chloroacetic acid .

Result of Action

The primary result of the action of 2-Iodophenoxyacetic acid is the promotion of plant growth. It achieves this by accelerating cell division and differentiation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodophenoxyacetic acid typically involves the iodination of phenoxyacetic acid. One common method is the electrophilic aromatic substitution reaction, where phenoxyacetic acid is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the ortho position.

Industrial Production Methods: In an industrial setting, the production of 2-iodophenoxyacetic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 2-Iodophenoxyacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: The iodine atom can be reduced to form phenoxyacetic acid or other reduced products.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as Oxone® (potassium peroxymonosulfate) are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Phenoxyacetic acid or other reduced products.

Substitution: Various substituted phenoxyacetic acid derivatives.

Comparación Con Compuestos Similares

Phenoxyacetic Acid: Lacks the iodine atom, making it less reactive in certain chemical reactions.

4-Iodophenoxyacetic Acid: Iodine atom is at the para position, leading to different reactivity and properties.

2-Bromophenoxyacetic Acid: Bromine atom instead of iodine, resulting in different chemical behavior.

Uniqueness: 2-Iodophenoxyacetic acid is unique due to the ortho position of the iodine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and the formation of specific derivatives that are not easily accessible with other halogenated phenoxyacetic acids.

Actividad Biológica

Introduction

2-Iodophenoxyacetic acid (2-IPAA), a compound with the CAS number 18698-96-9, is a derivative of phenoxyacetic acid that has garnered attention for its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with 2-IPAA, including its applications in various fields such as agriculture and medicine.

The molecular formula of 2-IPAA is CHIO, with a molecular weight of 262.04 g/mol. It has a melting point of 115-117 °C and is classified as a high gastrointestinal absorption compound, indicating its potential bioavailability in biological systems .

| Property | Value |

|---|---|

| Molecular Formula | CHIO |

| Molecular Weight | 262.04 g/mol |

| Melting Point | 115-117 °C |

| GI Absorption | High |

| Blood-Brain Barrier | Permeable |

2-IPAA exhibits various biological activities, primarily through its interaction with plant growth regulators and potential effects on cellular processes. It has been studied for its role as a herbicide and plant growth regulator, influencing auxin pathways which are critical for plant development.

- Auxin Mimicry : 2-IPAA acts as an auxin analog, promoting cell elongation and division in specific plant tissues. This property makes it useful in agricultural applications for enhancing crop yields .

- Cellular Effects : Research indicates that 2-IPAA may induce programmed cell death (PCD) in certain yeast models, suggesting potential applications in controlling fungal pathogens by targeting their cellular machinery .

Agricultural Applications

A study focused on the effects of 2-IPAA on the growth of various crops demonstrated significant improvements in root development and overall plant vigor when applied at specific concentrations. The results indicated that plants treated with 2-IPAA showed enhanced resistance to environmental stressors compared to untreated controls .

Medicinal Research

In medicinal chemistry, the compound has been evaluated for its potential anti-cancer properties. Preliminary studies have shown that 2-IPAA can inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways . The compound's ability to cross the blood-brain barrier suggests possible neuroprotective effects, warranting further investigation into its therapeutic potential against neurodegenerative diseases.

Toxicological Profile

Despite its beneficial effects, the safety profile of 2-IPAA must be considered. Toxicological assessments have shown that at high concentrations, it can exhibit cytotoxic effects on mammalian cells, highlighting the need for careful dosage management in both agricultural and clinical settings .

Propiedades

IUPAC Name |

2-(2-iodophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMKQZUBDBNJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702721 | |

| Record name | 2-Iodophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-92-8 | |

| Record name | 2-(2-Iodophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of radiolabeling 2-Iodophenoxyacetic acid with Iodine-131, as described in the research paper?

A1: The research paper focuses on the synthesis of 4-Chloro-2-Iodophenoxyacetic acid labeled with Iodine-131 []. While it doesn't delve into specific applications, radiolabeling compounds like this typically serves several purposes in research:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.